1-Fluoro-2-(sulfinylamino)benzene
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Overview
Description
1-Fluoro-2-(sulfinylamino)benzene is an organic compound with the molecular formula C7H6FNO2S. It features a fluoro group at the 1-position and a sulfinylamino group at the 2-position on a benzene ring.
Preparation Methods
Chemical Reactions Analysis
1-Fluoro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Fluoro-2-(sulfinylamino)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the sulfinylamino group can undergo redox reactions.
Comparison with Similar Compounds
1-Fluoro-2-(sulfinylamino)benzene can be compared with other similar compounds such as:
1-Fluoro-2-(sulfonylamino)benzene: This compound has a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.
2-Fluoro-1-(sulfinylamino)benzene: The position of the fluoro and sulfinylamino groups is reversed, which can affect the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoro-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNOS/c7-5-3-1-2-4-6(5)8-10-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBYRWXVCCCYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=S=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503815 |
Source
|
Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74653-64-8 |
Source
|
Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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